![molecular formula C20H18F2N4O2 B2697189 5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775382-66-5](/img/structure/B2697189.png)
5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
Scientific Research Applications
Chitin Synthesis Inhibition
The compound’s 2,6-difluorobenzoylurea scaffold plays a crucial role in designing chitin synthesis inhibitors . Chitin is a biopolymer found in the exoskeletons of insects and crustaceans. Inhibiting chitin synthesis disrupts their growth and development, making this compound a promising candidate for pest control in agriculture.
Tuberculosis Research
While not directly related to tuberculosis (TB), the compound’s structural features may inspire novel anti-tubercular agents. Researchers have designed and synthesized derivatives with similar motifs, exploring their potential as TB drugs . Investigating the interactions between this compound and mycobacterial targets could lead to new therapeutic strategies.
Benzoxazole Derivatives
The compound can serve as a precursor for N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These derivatives exhibit interesting biological activities and have been synthesized via a straightforward route . Their potential applications span various fields, including medicinal chemistry and drug development.
Corrosion Inhibition
Urea compounds, including those with 2,6-difluorobenzoylurea as a core structure, find applications in corrosion inhibition for pipeline steel in oil field production . Understanding their interaction with metal surfaces and their ability to prevent corrosion is essential for improving material durability.
Mechanism of Action
Target of action
The compound contains a piperidine nucleus, which is a common feature in many pharmaceuticals. Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
Compounds with similar structures have been found to inhibit certain proteins or enzymes, leading to therapeutic effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Based on the therapeutic applications of similar compounds, it might be involved in pathways related to the diseases mentioned above .
Result of action
Based on the therapeutic applications of similar compounds, it might have effects on cell growth, inflammation, neural activity, and other cellular processes .
properties
IUPAC Name |
3-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-16-7-6-14(12-17(16)22)19(27)25-10-8-13(9-11-25)18-23-24-20(28)26(18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNQSBSBBXLRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
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